

Mepazine Acetate: A Tool for Probing T-Cell Activation

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Compound of Interest

Compound Name: Mepazine acetate

Cat. No.: B3050216

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Application Note and Protocols for Researchers

Introduction

Mepazine acetate, a phenothiazine derivative, has emerged as a valuable chemical probe for studying the signaling pathways governing T-lymphocyte activation. It functions as a reversible, non-competitive, and allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a pivotal role in the activation of NF- κ B and JNK signaling downstream of the T-cell receptor (TCR), making **mepazine acetate** a targeted tool for dissecting these critical immunological processes. This document provides detailed protocols for utilizing **mepazine acetate** in T-cell activation studies, along with quantitative data on its efficacy and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Upon TCR and CD28 co-stimulation, a signaling cascade is initiated, leading to the formation of the CARMA1-BCL10-MALT1 (CBM) complex. Within this complex, MALT1's paracaspase activity is essential for the cleavage and inactivation of several negative regulators of the NF- κ B pathway, such as A20, CYLD, and RelB. **Mepazine acetate** selectively inhibits this proteolytic function of MALT1, thereby preventing the degradation of these inhibitory proteins. This leads to a suppression of downstream signaling events, including JNK phosphorylation and full NF- κ B activation, which are critical for T-cell proliferation, cytokine production, and effector function.^{[1][2][3]}

Quantitative Data

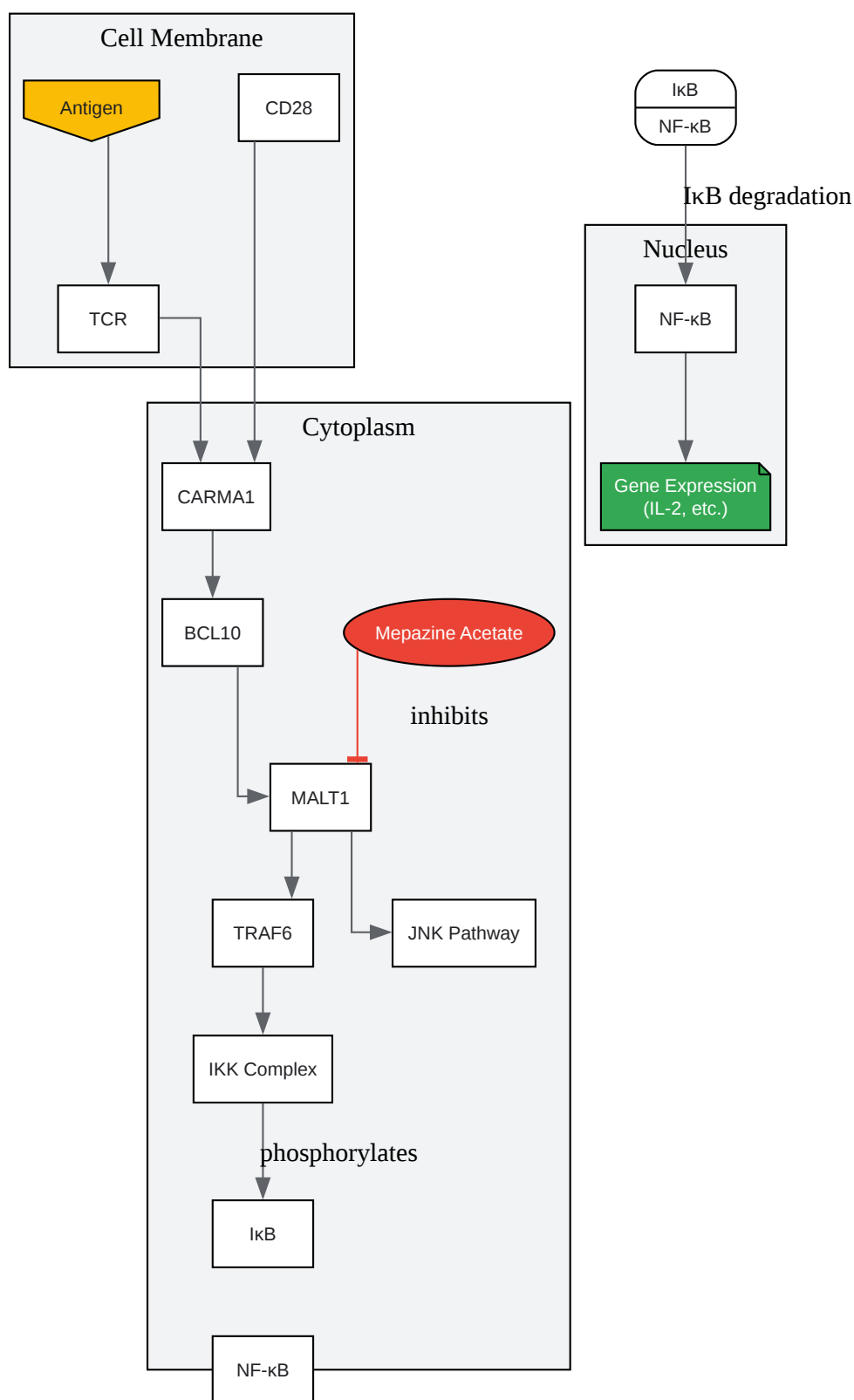
The inhibitory activity of **mepazine acetate** on MALT1 and its downstream effects on T-cell function have been quantified in various studies. The following tables summarize key quantitative findings.

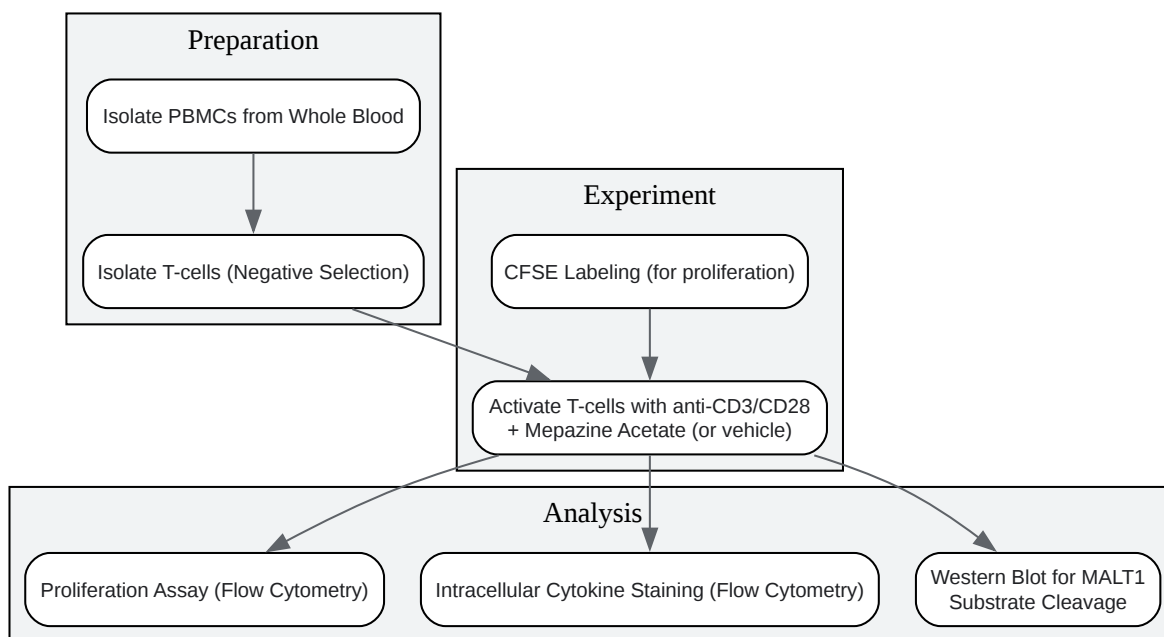
Parameter	Cell Type/System	Value	Reference
MALT1 Proteolytic Activity IC50	Recombinant full-length MALT1	0.83 μ M	[4]
Recombinant MALT1 paracaspase domain	0.42 μ M	[4]	
MALT1 Substrate Cleavage IC50	CYLD cleavage in Jurkat T-cells	3.9 μ M	[5]
CYLD cleavage in murine CD4+ T-cells	1.132 μ M	[5]	
T-Cell Function Inhibition	IL-2 Production in primary T-cells	Inhibition observed	[3]
B-cell proliferation (T-cell dependent)	Inhibition with 5 μ M mepazine	[6]	

Table 1: Summary of **Mepazine Acetate** In Vitro Efficacy

Signaling Pathway

The following diagram illustrates the T-cell activation signaling pathway and the point of intervention by **mepazine acetate**.





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- 6. A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis | PLOS One [journals.plos.org]
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